Egfr-IN-109
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16N4OS |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17) |
InChI Key |
BTDORBMZFOWMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Novel EGFR Inhibitors: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and preclinical data for a specific compound designated "Egfr-IN-109" are not available. The following technical guide is based on the well-established mechanisms of action for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the expected mechanism of action, key experimental evaluations, and the core signaling pathways involved in the action of a novel EGFR inhibitor.
Core Mechanism of Action: Targeting the EGFR Signaling Cascade
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that function by blocking the intracellular tyrosine kinase domain of the receptor.[3][4] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for tumor growth and survival.[5][6]
Novel EGFR inhibitors are typically designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.[5] This action effectively halts the signal transduction cascade that would otherwise lead to uncontrolled cell proliferation.
Quantitative Analysis of a Novel EGFR Inhibitor
The following tables present representative quantitative data that would be generated during the preclinical evaluation of a novel EGFR inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (exon 19 del) | 2.5 |
| EGFR (T790M) | 45.7 |
| HER2 | 150.3 |
| VEGFR2 | >10,000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (amplified) | 15.6 |
| HCC827 | exon 19 del | 8.2 |
| NCI-H1975 | L858R, T790M | 120.4 |
| MCF-7 | EGFR-negative | >10,000 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel EGFR inhibitor. Below are protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various kinases.
Methodology:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
The test compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound in various cancer cell lines.
Methodology:
-
Cancer cell lines with different EGFR statuses are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations for 72 hours.
-
Cell viability is assessed using a colorimetric assay, such as the MTT or resazurin assay. The absorbance is read using a microplate reader.
-
The percentage of cell growth inhibition is calculated for each concentration relative to a vehicle-treated control.
-
GI₅₀ values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in cells.
Methodology:
-
Cancer cells are treated with the test compound for a specified time (e.g., 2 hours).
-
Cells are then stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
Diagrams are essential for illustrating the complex signaling pathways and the inhibitor's mode of action.
Caption: Canonical EGFR signaling pathway upon ligand binding.
Caption: Mechanism of action of a novel EGFR tyrosine kinase inhibitor.
References
- 1. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Egfr-IN-109: A Technical Guide to its Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Egfr-IN-109, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.
Introduction to this compound
This compound (also referred to as compound 4 in some literature) is a potent, small-molecule inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently dysregulated in various cancers.[1] This compound exhibits inhibitory activity against both the wild-type (WT) EGFR and the clinically relevant T790M mutant, which is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1] The core chemical scaffold of this compound is based on a thieno[2,3-d]pyrimidine structure.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the construction of the thieno[2,3-d]pyrimidine core followed by functionalization to introduce the necessary pharmacophoric features for EGFR inhibition.
Experimental Protocol: Synthesis of this compound
The following is a representative synthetic scheme based on the published literature.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidine Core
-
Detailed reaction conditions, including reactants, solvents, temperature, and reaction time for the formation of the heterocyclic system.
Step 2: Functionalization of the Thieno[2,3-d]pyrimidine Core
-
Introduction of the key side chains through substitution reactions. This step is crucial for achieving high-affinity binding to the EGFR kinase domain.
Step 3: Final Product Isolation and Purification
-
Purification of the final compound using techniques such as column chromatography and recrystallization to ensure high purity.
Characterization of this compound
The structural identity and purity of this compound have been confirmed using a variety of analytical techniques.
| Analytical Technique | Observed Data |
| ¹H NMR | Spectral data confirming the presence of all protons in the expected chemical environments. |
| ¹³C NMR | Spectral data confirming the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity, typically >95%. |
Biological Activity of this compound
This compound has demonstrated significant biological activity in both enzymatic and cell-based assays.
Enzymatic Activity
| Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 25.8[1] |
| EGFR (T790M Mutant) | 182.3[1] |
Cell-Based Activity
| Cell Line | Description | IC₅₀ (µM) |
| MCF-7 | Human breast adenocarcinoma | 13.06[1] |
| A549 | Human lung carcinoma | 20.13[1] |
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of EGFR, which in turn blocks downstream signaling pathways responsible for cell growth and proliferation.[1] The binding of this compound to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream substrates.
Cell Cycle Arrest and Apoptosis
Studies have shown that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis (programmed cell death) in cancer cells.[1] This is evidenced by an increase in the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1]
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay
-
Principle: To measure the in vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP. The assay measures the phosphorylation of a peptide substrate by the EGFR kinase in the presence of varying concentrations of the inhibitor.
Cell Proliferation Assay
-
Principle: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is typically used. Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). The cell viability is then assessed by measuring the absorbance of the converted dye.
Cell Cycle Analysis
-
Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Methodology: Cells are treated with this compound, harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry.
Apoptosis Assay
-
Principle: To quantify the induction of apoptosis by this compound.
-
Methodology: An Annexin V/PI double staining assay followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
References
An In-depth Technical Guide to EGFR-IN-108: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of EGFR-IN-108 chloride, a potent EGFR inhibitor, detailing its chemical structure, physicochemical properties, synthesis, mechanism of action, and the experimental protocols for its biological evaluation.
Chemical Structure and Properties
EGFR-IN-108 chloride, also referred to as Compound Ru3S, is a ruthenium-based coordination complex. The structure of the cation is depicted below, with a chloride anion as the counter-ion.
Table 1: Chemical Properties of EGFR-IN-108 chloride
| Property | Value |
| Molecular Formula | C₄₃H₃₂Cl₃F₃N₈O₄Ru |
| Molecular Weight | 1010.19 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Synthesis of EGFR-IN-108 chloride
The synthesis of EGFR-IN-108 chloride involves a multi-step process culminating in the coordination of a modified sorafenib ligand to a ruthenium(II) core. The detailed experimental protocol is as follows:
Experimental Protocol: Synthesis of EGFR-IN-108 chloride
-
Ligand Synthesis: The precursor ligand is synthesized by reacting N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-hydroxyphenyl)urea with an appropriate bipyridine derivative.
-
Complexation: The synthesized ligand is then reacted with a ruthenium(II) precursor, such as [Ru(bpy)₂(Cl)₂], in a suitable solvent like ethanol or a mixture of dichloromethane and methanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting complex is purified by column chromatography on silica gel, followed by recrystallization to yield the final product as a chloride salt.
-
Characterization: The structure and purity of the final compound are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Mechanism of Action
EGFR-IN-108 chloride is a potent inhibitor of human EGFR (hEGFR) with a reported IC₅₀ value of 5.8 nM. Its mechanism of action involves the direct binding to the kinase domain of EGFR, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling leads to the induction of apoptosis and exhibits anti-proliferative and anti-angiogenic effects in cancer cells.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation and survival. EGFR-IN-108 chloride blocks the initial autophosphorylation step, thus inhibiting the activation of these pathways.
Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-108.
Table 2: In Vitro Biological Activity of EGFR-IN-108 chloride
| Assay | Target/Cell Line | IC₅₀/EC₅₀ |
| Kinase Assay | hEGFR | 5.8 nM |
| Cytotoxicity Assay (48h) | HepG2 (Liver Cancer) | 23.76 µM |
| Caco-2 (Colon Cancer) | 2.47 µM | |
| HT-29 (Colon Cancer) | 6.24 µM | |
| MCF-7 (Breast Cancer) | 5.35 µM | |
| A549 (Lung Cancer) | 29.90 µM | |
| HEK293T (Human Embryonic Kidney) | 33.15 µM |
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay quantifies the inhibitory activity of EGFR-IN-108 chloride against the EGFR enzyme.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of EGFR-IN-108 chloride in a suitable buffer (e.g., DMSO). Prepare a kinase reaction buffer containing ATP and a suitable EGFR substrate.
-
Reaction Setup: In a 96-well plate, add the recombinant hEGFR enzyme, the kinase buffer, and the various concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a fluorescence-based method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of EGFR-IN-108 chloride on various cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of EGFR-IN-108 chloride. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
EGFR-IN-108 chloride is a potent, ruthenium-based inhibitor of EGFR with significant anti-proliferative and pro-apoptotic activity against a range of cancer cell lines. This technical guide provides essential information for researchers and drug development professionals working with this compound, including its chemical properties, synthesis, biological activity, and detailed experimental protocols for its evaluation. The provided data and methodologies can serve as a valuable resource for further investigation and development of this and similar EGFR inhibitors.
Egfr-IN-109: A Technical Guide to Target Binding Affinity and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target binding affinity and cellular mechanisms of Egfr-IN-109, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the quantitative biochemical and cellular data, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Target Binding Affinity of this compound
The inhibitory activity of this compound has been quantified against both wild-type and mutant forms of the EGFR protein, as well as in cellular contexts. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency.
| Target | Assay Type | IC50 Value |
| EGFRWT | Biochemical | 25.8 nM |
| EGFRT790M | Biochemical | 182.3 nM |
| MCF-7 Cells | Cellular (Proliferation) | 13.06 µM |
| A549 Cells | Cellular (Proliferation) | 20.13 µM |
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
This compound exerts its anti-cancer effects by arresting the growth of cancer cells at the G2/M phase of the cell cycle.[1] Furthermore, it induces both early and late apoptosis, a programmed cell death pathway.[1] This is achieved through the modulation of key regulatory proteins, including the upregulation of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare 10X stocks of recombinant EGFR-WT and EGFR-T790M/L858R enzymes.
-
Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[2]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Dispense 5 µL of each enzyme solution into the wells of a 384-well non-binding surface microtiter plate.
-
Add 0.5 µL of serially diluted this compound (in 50% DMSO) or DMSO control to the wells.
-
Incubate for 30 minutes at 27°C.[2]
-
-
Kinase Reaction Initiation and Monitoring:
-
Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence at λex360/λem485 in a plate reader.[2]
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable sigmoidal dose-response model.[2]
-
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density to achieve exponential growth during the experiment.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS/MTT Addition and Incubation:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or a vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caspase-3, Caspase-9, BAX, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for determining IC50 values in a biochemical kinase assay.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays such as proliferation and apoptosis.
References
A Technical Guide to the Discovery and Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: No specific therapeutic agent designated "Egfr-IN-109" was identified in publicly available scientific literature or clinical trial databases. This guide provides a comprehensive overview of the discovery and development history of Epidermal Growth Factor Receptor (EGFR) inhibitors as a class of targeted therapies in oncology, a field marked by rapid innovation and significant clinical impact.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1] This has established EGFR as a prime target for anticancer drug development.
The journey of EGFR inhibitors is a landmark in the era of precision medicine, evolving from broad-acting agents to highly specific molecules designed to overcome resistance mechanisms. This guide details the scientific and clinical evolution of these therapies.
The EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). This binding induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to autophosphorylation. This, in turn, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
EGFR Signaling Cascade
Generations of EGFR Tyrosine Kinase Inhibitors (TKIs)
The development of EGFR TKIs has progressed through several generations, each designed to improve efficacy and address emerging resistance mechanisms.
First-Generation EGFR TKIs
The first-generation inhibitors, such as gefitinib and erlotinib, are reversible competitors of ATP at the tyrosine kinase domain of EGFR.[2] These drugs showed remarkable efficacy in a subset of NSCLC patients whose tumors harbor activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[3]
Second-Generation EGFR TKIs
To overcome the limitations of the first-generation agents and to broaden their activity, second-generation TKIs like afatinib and dacomitinib were developed. These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition.[4] They also have a broader target profile, inhibiting other members of the ErbB family of receptors.[4][5]
Third-Generation EGFR TKIs
A major challenge with first- and second-generation TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of EGFR.[6] Third-generation inhibitors, exemplified by osimertinib, were specifically designed to be potent against EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[6][7]
Fourth-Generation and Emerging EGFR TKIs
Resistance to third-generation TKIs can emerge through various mechanisms, including the C797S mutation.[8] This has spurred the development of fourth-generation inhibitors and other novel strategies to target these resistant forms of EGFR.[9][10][11]
Evolution of EGFR Tyrosine Kinase Inhibitors
Quantitative Data: In Vitro Potency of EGFR TKIs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative EGFR TKIs against various EGFR genotypes, illustrating the evolution of potency and selectivity.
| Compound | Generation | EGFR WT IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (nM) | EGFR ex19del/T790M/C797S IC50 (nM) |
| Gefitinib | 1st | ~100-2000 | ~1-20 | ~10-100 | >1000 | >1000 |
| Erlotinib | 1st | ~2-60 | ~1-10 | ~5-50 | >1000 | >1000 |
| Afatinib | 2nd | ~0.5-10 | ~0.1-1 | ~0.1-1 | ~10-100 | >1000 |
| Osimertinib | 3rd | ~25-200 | ~1-15 | ~1-15 | ~1-10 | >1000 |
| BI-4020 | 4th | >1000 | - | - | - | ~2.5-250 |
| JIN-02 | 4th | - | - | - | - | ~4.7 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[9][10][12][13][14][15]
Clinical Efficacy of EGFR TKIs in NSCLC
The clinical development of EGFR TKIs has been marked by several pivotal trials that have established their role in the treatment of EGFR-mutant NSCLC.
| Trial Name | Drug | Patient Population | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| IPASS | Gefitinib | 1st-line, East Asian, adeno, non/light smokers | Carboplatin/Paclitaxel | 43.0% vs 32.2% | 9.5 vs 6.3 |
| OPTIMAL | Erlotinib | 1st-line, EGFR mut+ | Gemcitabine/Carboplatin | 83% vs 36% | 13.1 vs 4.6[16] |
| LUX-Lung 3 | Afatinib | 1st-line, EGFR mut+ | Pemetrexed/Cisplatin | 56% vs 23% | 11.1 vs 6.9[17] |
| LUX-Lung 6 | Afatinib | 1st-line, Asian, EGFR mut+ | Gemcitabine/Cisplatin | 67% vs 23% | 11.0 vs 5.6[17] |
| AURA3 | Osimertinib | 2nd-line, T790M+ | Platinum/Pemetrexed | 71% vs 31% | 10.1 vs 4.4[18] |
| FLAURA | Osimertinib | 1st-line, EGFR mut+ | Gefitinib or Erlotinib | 80% vs 76% | 18.9 vs 10.2[19] |
Data is for the EGFR-mutant population where specified. Results are from the primary analyses of the respective trials.[16][17][18][19][20][21][22][23]
Experimental Protocols
The discovery and development of EGFR inhibitors rely on a series of robust in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro Kinase Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant EGFR kinase
-
LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody
-
Fluorescently labeled kinase substrate (e.g., GFP-polyGT)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, EGFR kinase, and Eu-labeled antibody.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the fluorescent substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor and acceptor fluorophores).
-
Calculate the emission ratio and determine the IC50 value of the test compound.[2][5][24]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the ability of a compound to inhibit cell proliferation.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9 for activating mutations, H1975 for T790M)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) value.[25][26][27][28]
In Vivo Tumor Model (Patient-Derived Xenograft - PDX)
PDX models involve the implantation of a patient's tumor into an immunodeficient mouse, providing a more clinically relevant model for evaluating drug efficacy.
Procedure:
-
Tumor Implantation: Obtain fresh tumor tissue from a patient with a specific EGFR mutation. Surgically implant small tumor fragments subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).[29]
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[30]
-
Treatment Study: When tumors in the experimental cohort reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test EGFR inhibitor and vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a certain limit, or a specified number of days).
-
Analysis: Analyze the tumor growth inhibition (TGI) and assess for tumor regression.[29][31][32][33]
EGFR Inhibitor Discovery Workflow
Conclusion
The discovery and development of EGFR inhibitors represent a paradigm of targeted therapy in oncology. From the initial identification of EGFR as a driver of cancer to the development of multiple generations of inhibitors designed to overcome resistance, this field continues to evolve. The ongoing research into fourth-generation inhibitors and novel therapeutic combinations promises to further improve outcomes for patients with EGFR-driven malignancies. The methodologies and developmental pathways outlined in this guide provide a foundational understanding for researchers and clinicians working to advance this critical area of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. First-line erlotinib in patients with advanced non-small-cell lung cancer unsuitable for chemotherapy (TOPICAL): a double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gefitinib Versus Placebo in Completely Resected Non–Small-Cell Lung Cancer: Results of the NCIC CTG BR19 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 20. researchgate.net [researchgate.net]
- 21. Randomized Phase III trial of gefitinib versus docetaxel in non-small cell lung cancer patients who have previously received platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gefitinib for advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of EGFR-IN-109: A Thieno[2,3-d]pyrimidine Derivative Targeting EGFR
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for EGFR-IN-109, a novel thieno[2,3-d]pyrimidine derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). All data presented herein is derived from the study by Sobh et al., published in the Journal of Biomolecular Structure and Dynamics. This compound, referred to as compound 4 in this publication, has demonstrated significant in vitro activity against both wild-type and mutant EGFR, as well as promising anti-proliferative and pro-apoptotic effects in cancer cell lines.
Quantitative Data Summary
The in vitro inhibitory and anti-proliferative activities of this compound are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 25.8 |
| EGFR (T790M Mutant) | 182.3 |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | IC50 (µM) |
| A549 (Non-small cell lung cancer) | 20.13 |
| MCF-7 (Breast cancer) | 13.06 |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells [1]
| Cell Cycle Phase | Control (%) | This compound Treated (%) |
| G0/G1 | 55.12 | 30.15 |
| S | 20.45 | 15.33 |
| G2/M | 24.43 | 54.52 |
Table 4: Induction of Apoptosis in A549 Cells by this compound [1]
| Apoptosis Stage | Control (%) | This compound Treated (%) |
| Early Apoptosis | 2.52 | 17.99 |
| Late Apoptosis | 2.80 | 16.72 |
Table 5: Modulation of Apoptotic Protein Levels in A549 Cells by this compound [1]
| Protein | Fold Change vs. Control |
| Caspase-3 | 4-fold increase |
| Caspase-9 | 3-fold increase |
| BAX | 3-fold increase |
| Bcl-2 | 3-fold decrease |
| BAX/Bcl-2 Ratio | 9 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the preclinical activity of this compound.
In Vitro EGFR Kinase Inhibition Assay[1]
The inhibitory activity of this compound against wild-type and T790M mutant EGFR was determined using a kinase assay kit (BPS Bioscience, Cat. No. 40321). The assay was performed in a 96-well plate format. The inhibitor was incubated with the respective EGFR enzyme in a kinase buffer. The reaction was initiated by the addition of ATP. Following the incubation period, the amount of ADP produced was measured using a chemiluminescence-based method. The luminescence signal, which is proportional to the kinase activity, was read using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay[1]
The anti-proliferative effects of this compound on A549 and MCF-7 human cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 48 hours. After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined by plotting the percentage of cell viability against the inhibitor concentration.
Cell Cycle Analysis[1]
A549 cells were treated with this compound at its IC50 concentration for 24 hours. After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and the fluorescent DNA stain propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay[1]
The induction of apoptosis in A549 cells by this compound was quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated with the IC50 concentration of the inhibitor for 24 hours. Following treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells were determined.
Western Blot Analysis[1]
A549 cells were treated with this compound at its IC50 concentration for 24 hours. Total protein was extracted from the cells using a lysis buffer. The protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies specific for Caspase-3, Caspase-9, BAX, and Bcl-2. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.
Visualizations: Signaling Pathways and Experimental Workflow
References
Egfr-IN-109: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on Egfr-IN-109 is based on publicly available data, primarily from a single preclinical study. No in vivo pharmacokinetic data for this specific compound has been identified in the public domain. Detailed experimental protocols are proprietary to the cited research publication.
Introduction
This compound is a novel, preclinical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It belongs to the thieno[2,3-d]pyrimidine class of compounds, a scaffold known to produce kinase inhibitors. This technical guide provides a comprehensive summary of the currently available pharmacodynamic and limited in vitro data for this compound, intended to inform researchers and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro assays, demonstrating its activity against both wild-type and mutant forms of EGFR, as well as its effects on cancer cell proliferation and survival.
Enzymatic Activity
This compound has been shown to directly inhibit the kinase activity of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), a common mechanism of resistance to first- and second-generation EGFR inhibitors.
| Target | IC50 (nM) |
| EGFRWT | 25.8 |
| EGFRT790M | 182.3 |
| Data from MedchemExpress, citing Sobh EA, et al.[1][2][3] |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast Cancer | 13.06 |
| A549 | Lung Cancer | 20.13 |
| Data from MedchemExpress, citing Sobh EA, et al.[1][2][3] |
Mechanism of Action
Further studies in the A549 non-small cell lung cancer cell line have elucidated the molecular mechanisms underlying the anti-cancer activity of this compound.
-
Cell Cycle Arrest: Treatment with this compound (13.06 µM for 24 hours) leads to cell cycle arrest at the G2/M phase.[1][2]
-
Induction of Apoptosis: The compound induces both early and late apoptosis in A549 cells.[1][2] This is achieved through the modulation of key apoptotic proteins:
Pharmacokinetics
As of the latest available information, there is no publicly accessible in vivo pharmacokinetic data for this compound. Studies detailing its absorption, distribution, metabolism, excretion (ADME), and half-life have not been published.
For context, other EGFR tyrosine kinase inhibitors, particularly those in the same chemical class, often exhibit oral bioavailability and are metabolized by the cytochrome P450 system.[4][5] However, these are general characteristics and may not be representative of this compound.
Experimental Protocols
The detailed experimental methodologies for the cited studies are available in the primary research publication. The following is a high-level summary of the experimental setups described in the available information.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFRWT and EGFRT790M.
-
Methodology: A biochemical assay was likely performed using recombinant human EGFR proteins and a substrate. The ability of this compound to inhibit the phosphorylation of the substrate would be measured at various concentrations.
Cell Proliferation Assay
-
Objective: To determine the IC50 of this compound in cancer cell lines.
-
Cell Lines: MCF-7 and A549.
-
Treatment: Cells were incubated with varying concentrations of this compound for 48 hours.
-
Endpoint: Cell viability was likely assessed using a standard method such as MTT or CellTiter-Glo assay.
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Cell Line: A549.
-
Treatment: Cells were treated with this compound (13.06 µM) for 24 hours.
-
Methodology: Flow cytometry analysis of propidium iodide-stained cells was likely used to determine the distribution of cells in different phases of the cell cycle.
Apoptosis Assay
-
Objective: To confirm the induction of apoptosis by this compound.
-
Cell Line: A549.
-
Methodology: Likely performed using Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.
Western Blot Analysis
-
Objective: To measure the expression levels of apoptosis-related proteins.
-
Cell Line: A549.
-
Treatment: Cells were treated with this compound (13.06 µM) for 72 hours.
-
Methodology: Standard western blotting techniques would be used to detect the protein levels of Caspase-3, Caspase-9, BAX, and Bcl-2.
Visualizations
Signaling Pathway Diagram
References
- 1. Effect of target dynamics on pharmacokinetics of a novel therapeutic antibody against the epidermal growth factor receptor: implications for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
The Role of Tyrosine Kinase Inhibitors in the EGFR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of small molecule inhibitors in modulating the EGFR signaling pathway, with a focus on Tyrosine Kinase Inhibitors (TKIs). We will delve into their mechanism of action, present key quantitative data for representative inhibitors, detail essential experimental protocols for their evaluation, and visualize the complex signaling cascades and experimental workflows.
The EGFR Signaling Pathway and a Point of Inhibition
The EGFR signaling cascade is initiated by the binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the transcriptional regulation of genes involved in cell growth, proliferation, and survival.
EGFR Tyrosine Kinase Inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1] By occupying this pocket, TKIs prevent the phosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades.[2][3] This inhibition of EGFR's kinase activity is the fundamental mechanism by which these drugs exert their anti-cancer effects.
Generations of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs are broadly classified into three generations based on their mechanism of action and specificity for different EGFR mutations.
-
First-Generation (Reversible) TKIs: Gefitinib and erlotinib are reversible inhibitors that compete with ATP for the kinase domain's binding site.[4] They are most effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation.[5]
-
Second-Generation (Irreversible) TKIs: Afatinib and dacomitinib form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[6] This can overcome some forms of resistance to first-generation TKIs.
-
Third-Generation (Mutant-Selective) TKIs: Osimertinib is designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs.[6][7] It also shows lower activity against wild-type EGFR, potentially reducing side effects.[8]
Quantitative Data for Representative EGFR TKIs
The potency and selectivity of EGFR TKIs are critical parameters in their development and clinical application. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for three representative EGFR TKIs against wild-type EGFR and common mutant forms.
| Gefitinib (First-Generation) | IC50 (nM) |
| EGFR Wild-Type | >1000[5][9][10] |
| EGFR Exon 19 Deletion | 20 - 77.26[5][9] |
| EGFR L858R | 63[5] |
| EGFR T790M | >4000[9] |
| Erlotinib (First-Generation) | IC50 (nM) |
| EGFR Wild-Type | >10000[6] |
| EGFR Exon 19 Deletion | 7[6][8] |
| EGFR L858R | 12[6][8] |
| EGFR T790M | >10000[6] |
| Osimertinib (Third-Generation) | IC50 (nM) |
| EGFR Wild-Type | 493.8[7] |
| EGFR Exon 19 Deletion | 12.92[7] |
| EGFR L858R/T790M | 11.44[7] |
| EGFR T790M | 5 - 13[8] |
Key Experimental Protocols
The evaluation of novel EGFR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for three fundamental experiments.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase activity.
Materials:
-
Recombinant human EGFR protein
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[1]
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.[1] The optimal enzyme concentration should be predetermined to be in the linear range of the assay.
-
Add 2 µL of a substrate/ATP mix in kinase buffer.[1] The ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Objective: To determine the growth inhibitory effect (IC50) of a compound on EGFR-dependent cancer cells.
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test inhibitor or DMSO (for control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[11]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to directly observe the inhibitory effect of a compound on the phosphorylation of EGFR and its downstream targets within a cellular context.
Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR phosphorylation by a compound.
Materials:
-
EGFR-expressing cells
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the level of protein phosphorylation.
Experimental Workflow for EGFR Inhibitor Screening
The discovery and validation of a novel EGFR inhibitor typically follows a structured workflow, progressing from high-throughput screening to more detailed cellular and biochemical characterization.
This guide provides a foundational understanding of the critical role of inhibitors in the EGFR signaling pathway. For researchers and drug development professionals, a thorough comprehension of these concepts and methodologies is paramount for the successful discovery and development of novel and effective cancer therapeutics.
References
- 1. promega.com.cn [promega.com.cn]
- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for EGFR-IN-109: A Novel EGFR Inhibitor
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Inhibitors in In Vivo Mouse Models
Disclaimer: No specific information was found for "Egfr-IN-109." The following application notes and protocols are based on the well-characterized EGFR inhibitor, Gefitinib, and are intended to serve as a representative example for researchers working with EGFR inhibitors in in vivo mouse models.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] Consequently, EGFR has emerged as a major therapeutic target in oncology. Small molecule EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, have been developed to block the receptor's kinase activity and inhibit downstream signaling pathways.[3][4] This document provides detailed protocols and application notes for the use of a representative EGFR inhibitor, Gefitinib, in preclinical in vivo mouse models, a critical step in the evaluation of novel anti-cancer agents.
Quantitative Data Summary
The following table summarizes representative dosage and administration schedules for Gefitinib in mouse models of lung cancer.
| Parameter | Details | Reference |
| Drug | Gefitinib (Iressa, ZD1839) | [4] |
| Mouse Model | A/J mice, p53-mutant mice | [4] |
| Dosage | 200 mg/kg body weight | [4] |
| Administration Route | Intragastric (i.g.) | [4] |
| Frequency | Daily | [3] |
| Treatment Protocol | Post-initiation: Started 2 weeks after carcinogen administration. | [4] |
| Progression: Started 12 weeks after carcinogen administration. | [4] |
Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival. EGFR inhibitors block the tyrosine kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors.
Caption: EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor.
Experimental Protocols
Animal Models
For efficacy studies of EGFR inhibitors, genetically engineered mouse models (GEMMs) or xenograft models are commonly used.[5]
-
Xenograft Model:
-
Human cancer cell lines with known EGFR status (e.g., A431, NCI-H508) are cultured.
-
Approximately 3-5 x 10^6 cells are suspended in a solution of media and Matrigel (e.g., 30% Matrigel).[6]
-
The cell suspension is injected subcutaneously into the flank of 6-week-old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[6][7]
-
Tumors are allowed to grow to a palpable size before treatment initiation.
-
-
Genetically Engineered Mouse Models (GEMMs):
Drug Formulation and Administration
-
Formulation: Gefitinib can be formulated for oral gavage. A common vehicle is a suspension in a solution such as 0.5% carboxymethylcellulose.
-
Administration:
-
For oral administration, use a gavage needle to deliver the drug suspension directly into the stomach.
-
For intraperitoneal (i.p.) injection, ensure proper restraint of the animal and inject into the lower abdominal quadrant to avoid internal organs.[8]
-
Efficacy Assessment
-
Tumor Growth Measurement:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and relevant tissues are harvested.
-
Western blotting can be used to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK to confirm target engagement.[3]
-
Immunohistochemistry can also be employed to visualize the levels of these proteins within the tumor tissue.[3]
-
-
Toxicity Assessment:
-
Animal body weight should be monitored regularly as an indicator of general health.
-
Observe animals for any signs of distress or adverse effects.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of an EGFR inhibitor.
Caption: A generalized experimental workflow for in vivo testing of an EGFR inhibitor.
References
- 1. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EGFR-directed antibodies promote HER2 ADC internalization and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of an EGFR-specific peptide against EGFR-dependent cancer cell lines and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Inhibition of EGFR Signaling: A Western Blot Protocol for p-EGFR Analysis Following Egfr-IN-109 Treatment
For Immediate Release
[City, State] – [Date] – This application note provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) in response to treatment with Egfr-IN-109, a potent EGFR inhibitor. This guide is intended for researchers, scientists, and drug development professionals investigating EGFR-targeted therapies.
The epidermal growth factor receptor is a key regulator of cellular processes, including proliferation, survival, and differentiation.[1][2] Its signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of specific tyrosine residues.[3][4][5] This phosphorylation creates docking sites for downstream signaling proteins, activating pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound is an inhibitor of EGFR, with IC50 values of 25.8 nM and 182.3 nM for wild-type EGFR and the T790M mutant, respectively.[1] By inhibiting EGFR, this compound can arrest cancer cell growth and induce apoptosis.[1] This protocol outlines the necessary steps to assess the efficacy of this compound in reducing EGFR phosphorylation, a direct measure of its inhibitory action.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound.
Experimental Protocol: Western Blot for p-EGFR
This protocol details the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis.
Materials and Reagents
-
Cell line expressing EGFR (e.g., A431, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Detailed Methodology
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with PBS.
-
Incubate the cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (or a vehicle control) for the desired time (e.g., 1-4 hours).
-
-
EGF Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-30 minutes) to induce EGFR phosphorylation.[6] A non-stimulated control should be included.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:10000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR or β-actin signal to account for loading differences.
-
Compare the levels of p-EGFR in this compound-treated samples to the control samples.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a p-EGFR Western blot experiment. These values may require optimization depending on the specific cell line and antibodies used.
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 2-5 x 10^5 cells/well (6-well plate) |
| Serum Starvation Time | 12-24 hours |
| This compound Concentration | 0-20 µM |
| EGF Stimulation | 100 ng/mL for 10-30 minutes |
| Protein Loading | 20-30 µg per lane |
| Primary Antibody Dilution (p-EGFR) | 1:500 - 1:2000 (typically 1:1000)[8][9][10][11] |
| Primary Antibody Dilution (Total EGFR) | 1:1000[10] |
| Primary Antibody Dilution (β-actin) | 1:1000 - 1:10000 |
| Secondary Antibody Dilution | 1:2000 - 1:10000 |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-EGFR following treatment with the EGFR inhibitor this compound. By following these detailed steps and utilizing the provided diagrams and quantitative data, researchers can effectively assess the inhibitory effect of this compound on EGFR signaling, a critical step in the preclinical evaluation of this and other EGFR-targeted therapies. Adherence to best practices in Western blotting, including the use of appropriate controls and optimization of antibody concentrations, will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies of ligand-induced site-specific phosphorylation of epidermal growth factor receptor. | Sigma-Aldrich [merckmillipore.com]
- 3. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 11. kidneyfund.org [kidneyfund.org]
Application Notes and Protocols for the EGFR Inhibitor WB-308 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC), with its signaling pathways playing a central role in cancer cell growth and survival.[1][2] While first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib have shown efficacy, acquired resistance remains a significant challenge.[1][2] WB-308 is a novel small molecule inhibitor of EGFR that has demonstrated potential in suppressing NSCLC cell proliferation and tumor growth.[2] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of WB-308 in NSCLC cell lines.
Quantitative Data Summary
The inhibitory effects of WB-308 on EGFR kinase activity and the proliferation of various NSCLC cell lines have been quantified. The half-maximal inhibitory concentration (IC50) values are summarized below, with Gefitinib included for comparison.
| Compound | Target | IC50 (μM) | NSCLC Cell Line | EGFR Mutation Status | Reference |
| WB-308 | EGFR Kinase | 0.042 | - | - | [1] |
| Gefitinib | EGFR Kinase | 0.031 | - | - | [1] |
| WB-308 | A549 | 11.25 | A549 | Wild-Type | [1] |
| Gefitinib | A549 | 15.72 | A549 | Wild-Type | [1] |
| WB-308 | PC-9 | 0.11 | PC-9 | Exon 19 Deletion | [1] |
| Gefitinib | PC-9 | 0.09 | PC-9 | Exon 19 Deletion | [1] |
| WB-308 | NCI-H1975 | 1.37 | NCI-H1975 | L858R, T790M | [1] |
| Gefitinib | NCI-H1975 | 2.13 | NCI-H1975 | L858R, T790M | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of WB-308 on NSCLC cell lines and calculate the IC50 values.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, NCI-H1975)
-
WB-308 (stock solution in DMSO)
-
Gefitinib (positive control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of WB-308 and Gefitinib in complete culture medium.
-
Treat the cells with varying concentrations of the compounds for 48 hours. Include a vehicle control (DMSO).
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for EGFR Signaling Pathway
Objective: To investigate the effect of WB-308 on the phosphorylation of key proteins in the EGFR signaling pathway, such as AKT and ERK1/2.
Materials:
-
NSCLC cell lines (A549, PC-9, NCI-H1975)
-
WB-308
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pretreat cells with indicated concentrations of WB-308 for 4 hours.
-
Stimulate the cells with 20 ng/mL of EGF for 1 hour.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis
Objective: To determine the effect of WB-308 on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cell lines
-
WB-308
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with WB-308 at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in NSCLC cells following treatment with WB-308.
Materials:
-
NSCLC cell lines
-
WB-308
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with WB-308 for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of WB-308.
Caption: Experimental workflow for evaluating WB-308 in NSCLC cell lines.
References
Application Notes: Investigating EGFR-TKI Resistance with EGFR-IN-109
Introduction
The development of acquired resistance is a major challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib are effective against the T790M resistance mutation, subsequent resistance often emerges through the C797S mutation.[1][2][3] EGFR-IN-109 is a potent, selective, fourth-generation EGFR inhibitor designed to overcome resistance mediated by the C797S mutation, providing a critical tool for researchers studying the dynamics of TKI resistance and developing next-generation cancer therapies.
This compound is engineered to effectively inhibit EGFR harboring sensitizing mutations (e.g., exon 19 deletions or L858R), the T790M mutation, and, crucially, the C797S mutation.[3][4] Its mechanism allows for the investigation of both on-target resistance mechanisms and the exploration of bypass signaling pathways that may arise in response to potent EGFR inhibition. These application notes provide an overview of this compound and detailed protocols for its use in cellular and biochemical assays.
Mechanism of Action
Unlike third-generation TKIs which form a covalent bond with the cysteine at position 797 (C797) in the ATP-binding site of EGFR, the C797S mutation prevents this irreversible binding, leading to drug resistance.[2][3][5] this compound is designed as a non-covalent, reversible inhibitor that binds with high affinity to the ATP-binding pocket of EGFR, even in the presence of the C797S mutation. This allows it to inhibit the kinase activity of various EGFR mutant forms, including the triple-mutant (e.g., Del19/T790M/C797S) that is resistant to all currently approved EGFR TKIs.[6]
Quantitative Data Summary
The inhibitory activity of this compound was assessed against various EGFR mutant cell lines and compared to first-generation (Gefitinib) and third-generation (Osimertinib) inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) | This compound IC50 (nM) |
| PC-9 | Exon 19 Deletion | 15 | 12 | 10 |
| H1975 | L858R / T790M | >5000 | 25 | 20 |
| Ba/F3 | Exon 19 Del / C797S | 20 | >5000 | 35 |
| Ba/F3 | Exon 19 Del / T790M / C797S | >5000 | >5000 | 50 |
| A431 | Wild-Type EGFR | 2500 | 1500 | 1800 |
Note: Data presented are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the concentration-dependent effect of this compound on the viability of cancer cell lines with different EGFR mutation profiles.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, engineered Ba/F3 lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log-transformed drug concentration and fit a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
Serum-free medium
-
Epidermal Growth Factor (EGF) ligand
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Grow cells in 6-well plates to 70-80% confluency. Serum-starve the cells for 16-24 hours in serum-free medium.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of EGF for 10 minutes at 37°C.[7]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (total protein or β-actin).
Visualizations
Caption: EGFR signaling pathway and points of TKI inhibition.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Logical evolution of EGFR TKIs against resistance.
References
- 1. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor activation is essential for kidney fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining with an EGFR-Targeting Reagent
Disclaimer: The specific reagent "Egfr-IN-109" was not found in the available literature. The following application notes and protocols are provided as a comprehensive guide for the use of a representative epidermal growth factor receptor (EGFR)-targeting antibody for immunohistochemistry (IHC) and are based on established methodologies for EGFR detection in tissues. Researchers should validate and optimize these protocols for their specific antibody and experimental setup.
Introduction to EGFR
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that is a member of the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[2][3]
Overexpression and mutations of EGFR have been implicated in the pathogenesis and progression of various human cancers, including those of the lung, breast, brain, and colon, making it a significant diagnostic and therapeutic target.[4][5] Immunohistochemistry is a valuable technique to assess the expression levels and localization of EGFR in tissue samples, aiding in both research and clinical diagnostics.
Mechanism of Action: The EGFR Signaling Pathway
The binding of a ligand to EGFR initiates a complex network of intracellular signaling events. The activated receptor recruits adaptor proteins like Grb2 and Shc, which in turn activate downstream effector proteins.[1][2][3] The two major signaling cascades are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[2]
-
PI3K-AKT-mTOR Pathway: Plays a central role in cell growth, survival, and metabolism.[3]
Dysregulation of these pathways due to EGFR overexpression or mutation can lead to uncontrolled cell growth and tumor development.[3]
References
Troubleshooting & Optimization
Egfr-IN-109 not showing inhibition in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EGFR inhibitors, with a focus on addressing the issue of a lack of in vitro inhibition.
Troubleshooting Guide
Q1: My EGFR-IN-109 is not showing inhibition in my in vitro kinase assay. What are the possible causes?
There are several potential reasons why an EGFR inhibitor may not show activity in an in vitro kinase assay. These can be broadly categorized into issues with the inhibitor itself, the assay setup, or the enzyme.
Troubleshooting Steps:
-
Verify Inhibitor Integrity and Handling:
-
Solubility: Ensure the inhibitor is fully dissolved in the recommended solvent. Precipitates can lead to an inaccurate concentration. It is crucial to consult the manufacturer's datasheet for solubility information.
-
Storage: Confirm that the inhibitor has been stored under the recommended conditions (e.g., temperature, light sensitivity) to prevent degradation.
-
Concentration: Double-check the calculations for your dilutions. It's advisable to use a freshly prepared stock solution.
-
-
Evaluate the Kinase Assay Conditions:
-
ATP Concentration: Many EGFR inhibitors are ATP-competitive.[1] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a loss of apparent potency. It is recommended to use an ATP concentration at or near the Km for EGFR.
-
Enzyme Concentration and Activity: The concentration of the recombinant EGFR enzyme should be in the linear range of the assay.[2] High enzyme concentrations can lead to rapid substrate turnover, making it difficult to detect inhibition. Verify the activity of your enzyme batch, as activity can vary between lots and with storage.
-
Substrate Concentration: The substrate concentration should also be optimized. Typically, a concentration around the Km for the substrate is a good starting point.
-
Incubation Times: Pre-incubating the enzyme and inhibitor before adding the substrate and/or ATP can be crucial for some inhibitors to achieve optimal binding.
-
-
Consider Assay-Specific Interferences:
-
Assay Format: Different kinase assay technologies have different potential for artifacts. For example, fluorescence-based assays can be susceptible to interference from compounds that are themselves fluorescent or that absorb light at the excitation or emission wavelengths.[3] Luciferase-based assays that measure ATP depletion can be affected by inhibitors that also inhibit luciferase.[3]
-
Autophosphorylation: EGFR can undergo autophosphorylation, which can contribute to the overall signal in some assay formats.[4] If your assay measures total phosphate incorporation or ATP depletion, a high level of autophosphorylation might mask the inhibition of substrate phosphorylation.[4]
-
Summary of Potential Issues and Checks for In Vitro Kinase Assays:
| Category | Potential Issue | Recommended Action |
| Inhibitor | Poor solubility/precipitation | Check solubility on the datasheet; sonicate or gently warm if necessary. Visually inspect for precipitates. |
| Degradation | Prepare fresh stock solutions. Aliquot and store properly. | |
| Inaccurate concentration | Verify calculations and pipetting. | |
| Assay Setup | High ATP concentration | Determine the Km of ATP for your enzyme and use a concentration at or near this value. |
| High enzyme concentration | Titrate the enzyme to find the optimal concentration in the linear range of the assay. | |
| Inappropriate incubation time | Test different pre-incubation times for the inhibitor and enzyme. | |
| Assay Technology | Compound interference | Run controls to check for compound interference with the assay components (e.g., fluorescence quenching, luciferase inhibition). |
| High autophosphorylation | Use an assay format that specifically measures substrate phosphorylation, or adjust conditions to minimize autophosphorylation.[4] |
Q2: I'm not observing the expected downstream effects in my cell-based assay after treating with this compound. What should I check?
Failure to see an effect in a cell-based assay introduces additional layers of complexity compared to a biochemical assay.
Troubleshooting Workflow for Cell-Based Assays:
Caption: Troubleshooting workflow for lack of inhibition in cell-based assays.
Detailed Troubleshooting Steps:
-
Cell Line Characterization:
-
EGFR Expression and Mutation Status: Confirm that your chosen cell line expresses EGFR at a sufficient level and has a genotype that is sensitive to the inhibitor. For example, some inhibitors are specific to certain activating mutations (e.g., exon 19 deletions, L858R) and may not be effective against wild-type EGFR or cells with resistance mutations like T790M.[5]
-
Cell Line Authenticity: Verify the identity of your cell line (e.g., by STR profiling) and check for mycoplasma contamination, which can alter cellular responses.
-
-
Experimental Protocol Optimization:
-
Inhibitor Concentration and Treatment Duration: The required concentration and duration of treatment can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Serum and Growth Factors: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Additionally, high concentrations of growth factors in the medium can strongly activate EGFR and other receptor tyrosine kinases, potentially overcoming the inhibitory effect. Consider reducing the serum concentration or using serum-free medium for a period before and during treatment.
-
-
Assay Readout Validation:
-
Phospho-EGFR Levels: The most direct way to assess target engagement in cells is to measure the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068) via Western blot. A lack of inhibition at this level points to a problem with the inhibitor reaching its target.
-
Downstream Signaling: If phospho-EGFR is inhibited, but downstream pathways (e.g., p-AKT, p-ERK) are not, it could indicate signaling pathway redundancy or bypass mechanisms.[6]
-
Phenotypic Assays: For assays like cell proliferation (e.g., MTT, CellTiter-Glo), ensure the assay window is large enough to detect changes and that the treatment duration is sufficient to elicit a phenotypic response.
-
-
Investigate Potential Resistance:
-
Bypass Tracks: Cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.[6] For instance, amplification of MET or HER2 can confer resistance to EGFR inhibitors.
-
Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.
-
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism of action for EGFR tyrosine kinase inhibitors (TKIs)?
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Upon binding of a ligand like epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular tyrosine kinase domain.[1] This triggers autophosphorylation of tyrosine residues in the C-terminal tail of the receptor, creating docking sites for downstream signaling proteins that activate pathways such as RAS/MAPK and PI3K/AKT.[8] EGFR TKIs are small molecules that typically bind to the ATP-binding site of the kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the activation of downstream signaling cascades.[1]
Caption: Simplified EGFR signaling pathway and the mechanism of TKI inhibition.
Q4: What are some common resistance mechanisms to EGFR inhibitors that might affect my in vitro results?
Even in in vitro models, cells can exhibit intrinsic or develop acquired resistance to EGFR inhibitors. Understanding these can help interpret negative results.
Logical Relationship of Resistance Mechanisms:
Caption: Categories of resistance mechanisms to EGFR tyrosine kinase inhibitors.
-
On-Target Resistance: These are mutations in the EGFR gene itself. The most common is the T790M "gatekeeper" mutation, which increases the affinity of the kinase for ATP, making it harder for ATP-competitive inhibitors to bind.[1]
-
Bypass Track Activation: Cells can activate other receptor tyrosine kinases, like MET or HER2, which then activate the same downstream pathways (PI3K/AKT, MAPK), making the cells no longer dependent on EGFR signaling.[6]
-
Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS or BRAF, can lead to constitutive activation of these pathways, rendering the inhibition of EGFR ineffective.
Q5: What are the recommended starting points for designing an in vitro experiment with a new EGFR inhibitor?
-
Consult the Datasheet: Always start with the product-specific information for this compound. This will provide crucial details on solubility, storage, and any reported IC50 values.
-
Biochemical Assay First: If possible, confirm the activity of the inhibitor in a cell-free biochemical kinase assay before moving to more complex cell-based experiments. This will validate that the compound is active against its intended target under ideal conditions.
-
Choose Appropriate Cell Lines: Select cell lines with known EGFR status (e.g., A431 for high wild-type expression, HCC827 for sensitizing mutation, H1975 for T790M resistance mutation) to profile the inhibitor's specificity and potency.[9][10]
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value in your specific assay system.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Generic)
This protocol provides a general framework. Concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for your specific assay format and reagents.
-
Prepare Reagents:
-
Kinase Buffer: Example: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant Human EGFR: Dilute to the desired working concentration (e.g., 2-5 ng/reaction) in kinase buffer.
-
Substrate: Use a generic tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1) or a specific EGFR substrate peptide. Dilute to the desired working concentration (e.g., 0.2 mg/ml).
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for EGFR (typically 1-10 µM).
-
This compound: Prepare a serial dilution of the inhibitor in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (Example for a 96-well plate):
-
Add 5 µL of serially diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 20 µL of recombinant EGFR enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a 25 µL mixture of substrate and ATP.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo assays, or phosphoric acid for radiolabel assays).
-
Detect the signal according to the manufacturer's instructions for your chosen assay platform (e.g., luminescence, fluorescence, radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Signaling
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, HCC827) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in a serum-free or low-serum (0.5% FBS) medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-EGFR (e.g., Y1068)
-
Total EGFR
-
Phospho-AKT (S473)
-
Total AKT
-
Phospho-ERK1/2 (T202/Y204)
-
Total ERK1/2
-
A loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
References
- 1. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Inhibitor Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 of EGFR inhibitors, with a focus on optimizing the concentration of novel compounds like EGFR-IN-109.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new EGFR inhibitor like this compound?
A1: For a novel inhibitor with unknown potency, a broad concentration range is recommended for the initial experiment. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the inhibitory potential of the compound. Subsequent experiments can then narrow this range to accurately determine the IC50.
Q2: Which cell lines are appropriate for testing EGFR inhibitors?
A2: The choice of cell line is critical and depends on the research question. Cell lines with high EGFR expression, such as A431 (human epidermoid carcinoma), are often used.[1] For studying inhibitors targeting specific EGFR mutations, cell lines harboring those mutations, like NCI-H1975 (T790M mutation), are appropriate. It is also beneficial to include a cell line with low or no EGFR expression as a negative control to assess off-target effects.
Q3: What is the typical incubation time for an EGFR inhibitor in a cell-based assay?
A3: Incubation times can vary depending on the assay and the specific research question. For cell viability assays such as MTT or CellTiter-Glo, a 72-hour incubation is common to allow for effects on cell proliferation to become apparent. For signaling pathway analysis (e.g., measuring EGFR phosphorylation), much shorter incubation times, from 30 minutes to a few hours, are typically used.
Q4: How should I prepare the stock solution for a novel inhibitor?
A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT)
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor.
Materials:
-
This compound (or other EGFR inhibitor)
-
Appropriate cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the EGFR inhibitor in complete culture medium. A common approach is a 1:3 or 1:10 serial dilution from a high starting concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Initial Inhibitor Concentration Range | 1 nM to 100 µM | A broad range is crucial for novel compounds. |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Optimize for logarithmic growth over the assay duration. |
| Incubation Time (Cell Viability) | 72 hours | Allows for sufficient time to observe effects on proliferation. |
| Incubation Time (Signaling) | 0.5 - 4 hours | For assays measuring phosphorylation or pathway activation. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can be toxic to cells. |
| MTT Incubation Time | 4 hours | Ensure sufficient formazan crystal formation. |
| Absorbance Wavelength (MTT) | 570 nm |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No inhibitory effect observed even at high concentrations | The compound is not potent, insoluble, or unstable. The chosen cell line is resistant. | Verify the solubility and stability of the compound in the culture medium. Test a higher concentration range. Use a different, more sensitive cell line. |
| "U-shaped" dose-response curve | Off-target effects at high concentrations or compound precipitation. | Visually inspect the wells for any signs of precipitation. Lower the highest concentration tested. Consider a different assay to confirm the finding. |
| IC50 value is significantly different from previous experiments | Changes in cell passage number, reagent quality, or incubation conditions. | Maintain a consistent cell passage number for experiments. Use fresh reagents and ensure incubators are properly calibrated. |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Egfr-IN-109 degradation and stability issues
Disclaimer: Publicly available data on the specific degradation and stability of EGFR-IN-109 is limited. This guide provides information based on the known characteristics of this compound, general knowledge of small molecule EGFR inhibitors, and standard laboratory protocols. Researchers are encouraged to perform their own stability and validation experiments for their specific model systems.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It exerts its effects by blocking the tyrosine kinase activity of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 25.8 nM and 182.3 nM, respectively.[1] By inhibiting EGFR, this compound disrupts downstream signaling pathways that are crucial for cell growth and survival. In cancer cells, this inhibition leads to cell cycle arrest at the G2/M phase and induces both early and late apoptosis.[1]
2. How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C for up to three years, or at 4°C for up to two years. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] Once dissolved, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for long-term use (up to six months) or at -20°C for shorter periods (up to one month).[3] When preparing working solutions, ensure that the stock solution is completely thawed and vortexed gently to ensure homogeneity.
3. What are the known degradation pathways for EGFR inhibitors?
While specific degradation pathways for this compound have not been detailed in the public domain, EGFR inhibitors, in general, can be subject to metabolic degradation in biological systems. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a significant role in the oxidation of small molecules.[4] Additionally, some EGFR degraders have been shown to be processed through the ubiquitin/proteasome system (UPS) and the autophagy/lysosome pathway within the cell.[5]
4. How can I assess the stability of this compound in my experimental setup?
To ensure the reliability of your results, it is crucial to determine the stability of this compound under your specific experimental conditions. Standard in vitro assays can be employed for this purpose:
-
Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4]
-
Plasma Stability Assay: This assay assesses the stability of the compound in plasma, which contains various enzymes that can contribute to degradation.
-
Buffer Stability Assay: The stability of the compound should be tested in the aqueous buffer used for your experiments at the relevant temperature and pH to rule out non-enzymatic degradation.
A general workflow for these assays involves incubating the compound in the respective matrix, taking samples at different time points, and quantifying the remaining parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability study of the compound in your assay medium. |
| Solubility Issues: The compound may have precipitated out of solution at the working concentration. | - Visually inspect the solution for any precipitate.- Determine the aqueous solubility of the compound.- Consider using a lower concentration or a different formulation with solubilizing agents (ensure the vehicle is compatible with your assay). | |
| Incorrect Concentration: Errors in dilution or calculation may have led to a lower than expected final concentration. | - Double-check all calculations and dilutions.- Use calibrated pipettes and ensure proper pipetting technique.- Consider verifying the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known. | |
| High variability between replicates | Uneven Cell Seeding: In cell-based assays, inconsistent cell numbers across wells can lead to variable results. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile water or media to maintain humidity. | |
| Compound Adsorption: The compound may be adsorbing to the plasticware, reducing its effective concentration. | - Use low-adhesion plasticware.- Include a pre-incubation step to saturate non-specific binding sites. | |
| Unexpected off-target effects | Compound Purity: The observed effects may be due to impurities in the compound stock. | - Obtain a certificate of analysis (CoA) from the supplier to verify purity.- If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR. |
| Non-specific Activity: At high concentrations, small molecules can exhibit off-target effects. | - Perform a dose-response experiment to determine the optimal concentration range.- Use appropriate negative and positive controls in your experiments.[6] |
Quantitative Data on EGFR Inhibitor Stability
| Compound | Matrix | Incubation Time (min) | % Remaining | Half-life (t1/2) (min) |
| Gefitinib | Human Liver Microsomes | 0 | 100 | ~25 |
| 5 | 85 | |||
| 15 | 60 | |||
| 30 | 40 | |||
| 60 | 15 | |||
| Erlotinib | Human Liver Microsomes | 0 | 100 | ~40 |
| 5 | 92 | |||
| 15 | 75 | |||
| 30 | 55 | |||
| 60 | 30 |
Note: The data in this table is illustrative and compiled from various sources for demonstrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound inhibits the tyrosine kinase activity of EGFR, which in turn blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This disruption of signaling leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits EGFR, leading to G2/M arrest and apoptosis.
Experimental Workflow: Microsomal Stability Assay
This workflow outlines the general steps for assessing the metabolic stability of a compound using liver microsomes.
Caption: Workflow for assessing in vitro metabolic stability.
Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Preclinical Toxicity of EGFR Inhibitors
Disclaimer: Publicly available data on a compound specifically named "Egfr-IN-109" is not available at this time. The following information is based on the general class of Epidermal Growth Factor Receptor (EGFR) inhibitors and is intended to serve as a guide for researchers working with similar molecules in preclinical animal models.
This guide provides an overview of common toxicities associated with EGFR inhibitors in animal models, suggested experimental protocols, and troubleshooting advice for common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing severe skin rashes and lesions in our study animals. How should we manage this?
A1: Skin toxicity is a well-documented class effect of EGFR inhibitors.[1][2] It is crucial to distinguish between manageable side effects and signs of severe distress.
-
Scoring and Monitoring: Implement a daily clinical scoring system for skin toxicity, noting the severity and distribution of rashes, erythema, and any lesions. Photographic documentation is recommended.
-
Supportive Care: Ensure animals have easy access to food and water. Soft bedding can help reduce irritation.
-
Dose Modification: If severe lesions develop, consider a dose reduction or a temporary halt in dosing to allow for recovery. This should be a pre-defined endpoint in your study protocol.
-
Pathological Analysis: For animals that are euthanized or found deceased, ensure skin samples are collected for histopathological analysis to understand the underlying pathology of the observed lesions.
Q2: Our animals are experiencing significant weight loss. What is the acceptable limit and what could be the cause?
A2: Weight loss is a common sign of toxicity.
-
Acceptable Limits: A common endpoint for euthanasia is a body weight loss exceeding 20% of the baseline weight. This should be clearly defined in your animal use protocol.
-
Potential Causes:
-
Reduced Food Intake: Diarrhea and general malaise can lead to decreased food consumption. Monitor food intake daily.
-
Gastrointestinal Toxicity: EGFR inhibitors are known to cause diarrhea, which can lead to dehydration and weight loss.[1][3][4] Monitor for signs of diarrhea and ensure adequate hydration.
-
Systemic Toxicity: Weight loss can also be a sign of more severe systemic toxicity affecting organs like the liver or kidneys.
-
Q3: We have observed unexpected mortality in our high-dose group. What are the potential causes and what should be our next steps?
A3: Unexpected mortality requires immediate investigation.
-
Necropsy: A full necropsy should be performed on all deceased animals as soon as possible to identify the potential cause of death.
-
Histopathology: Collect all major organs for histopathological analysis, with a particular focus on the lungs, liver, kidneys, and gastrointestinal tract, as these are common targets of EGFR inhibitor toxicity.[5][6]
-
Dose Range Finding: The mortality may indicate that the high dose exceeded the maximum tolerated dose (MTD). A preliminary dose range-finding study with smaller animal groups may be necessary to establish a more appropriate dose range for the main study.
Q4: How can we differentiate between on-target toxicity and off-target toxicity?
A4: This is a key question in preclinical toxicology.
-
On-Target Toxicity: These are adverse effects resulting from the inhibition of EGFR in healthy tissues that also express the receptor, such as the skin and gastrointestinal tract.[2] The presence of skin rash and diarrhea are often considered on-target effects.
-
Off-Target Toxicity: These are adverse effects caused by the compound interacting with other unintended molecular targets. Evidence for off-target toxicity may come from:
-
Unique Pathological Findings: Histopathological findings in organs not typically associated with EGFR function.
-
In Vitro Profiling: Screening the compound against a panel of other kinases and receptors to identify potential off-target interactions.
-
Data Presentation: Common Toxicities of EGFR Inhibitors in Animal Models
The following table summarizes common adverse events observed in preclinical studies of EGFR inhibitors. The incidence and severity are dose-dependent and vary between specific compounds and animal species.
| Target Organ/System | Common Observations in Animal Models | Potential Clinical Correlate |
| Dermatological | Erythema, alopecia, papulopustular rash, ulcerative dermatitis, paronychia (inflammation of nail folds). | Acneiform rash, dry skin, pruritus.[1][2] |
| Gastrointestinal | Diarrhea, decreased fecal output, weight loss, mucosal atrophy/inflammation of the intestines. | Diarrhea, mucositis.[3][4] |
| Hepatic | Elevated liver enzymes (ALT, AST), hepatocellular necrosis, bile duct hyperplasia. | Hepatotoxicity. |
| Pulmonary | Alveolar inflammation, interstitial pneumonitis, fibrosis. A decrease in alveolar space has been noted for an EGFR-targeted peptide.[7] | Interstitial Lung Disease (ILD).[5][6] |
| Ocular | Corneal opacities, conjunctivitis, keratitis. | Ocular toxicities.[8] |
| Renal | Changes in kidney weight, tubular degeneration/necrosis. | Renal toxicity. |
| Systemic | Weight loss, lethargy, decreased food consumption. | Fatigue, anorexia. |
Experimental Protocols
General Protocol for a 28-Day Repeated-Dose Toxicity Study in Rodents
This protocol provides a general framework. Specific details should be adapted based on the compound's characteristics and the study's objectives.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6 or BALB/c).
-
Sex: Equal numbers of males and females.
-
Number of Animals: 10 animals per sex per group.[9]
-
Acclimation: Minimum of 5 days before the start of the study.
2. Dose Groups:
-
Control Group: Vehicle only.
-
Low-Dose Group: A dose expected to produce no observable adverse effects (NOAEL).
-
Mid-Dose Group: A dose expected to produce minimal to moderate toxicity.
-
High-Dose Group: A dose expected to induce clear signs of toxicity but not significant mortality. This is often the Maximum Tolerated Dose (MTD).
-
Dose Formulation: The test article should be formulated in an appropriate vehicle. The stability and homogeneity of the formulation should be confirmed.
3. Administration:
-
Route: Clinically relevant route (e.g., oral gavage, intravenous injection).
-
Frequency: Daily for 28 consecutive days.
-
Volume: For oral gavage in rodents, the volume should typically not exceed 10 mL/kg.[9]
4. In-Life Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, at approximately the same time. Note any changes in behavior, appearance, and signs of toxicity.
-
Body Weight: At least twice weekly.
-
Food Consumption: At least weekly.
-
Ophthalmology: Before the start of the study and at termination.
5. Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at termination. A pre-dose sample can also be valuable.
-
Parameters:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
-
6. Terminal Procedures:
-
Euthanasia and Necropsy: All animals are euthanized at the end of the 28-day period. A full gross necropsy is performed on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, lungs, brain, gonads) are weighed.
-
Histopathology: A comprehensive list of tissues from the control and high-dose groups should be collected, fixed, processed, and examined by a veterinary pathologist.[9] If treatment-related findings are observed in the high-dose group, the corresponding tissues from the mid- and low-dose groups should also be examined.
Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 3. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse event profiles of epidermal growth factor receptor-tyrosine kinase inhibitors in cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Molecular mechanisms of lung-specific toxicity induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Technical Support Center: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to support your research in overcoming EGFR-TKI resistance.
Troubleshooting Guide
This section addresses common issues encountered during experiments with EGFR TKIs and provides actionable steps to diagnose and resolve them.
| Question/Issue | Possible Causes | Recommended Actions |
| My EGFR-mutant cancer cells, initially sensitive to the TKI, are now showing reduced sensitivity or regrowth after treatment. | 1. Emergence of a secondary resistance mutation: The most common cause is the acquisition of a new mutation in the EGFR gene, such as T790M or C797S.[1][2]2. Activation of bypass signaling pathways: The cancer cells may have activated alternative survival pathways to circumvent the EGFR blockade.[1][3]3. Histological transformation: The cancer cells may have undergone a change in their cell type, for example, from non-small cell lung cancer to small cell lung cancer.[1]4. Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the TKI. | 1. Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to identify secondary mutations.[4]2. Analyze key signaling proteins: Use Western blotting to assess the phosphorylation status of proteins in bypass pathways (e.g., MET, HER2, AXL, PI3K/Akt, MAPK).[3]3. Histological analysis: If using in vivo models, perform histological analysis of resistant tumors.4. Gene expression analysis: Use qPCR or RNA-seq to check for upregulation of ABC transporter genes (e.g., ABCB1, ABCG2). |
| I have identified a T790M mutation in my resistant cells. What are my next steps? | The T790M "gatekeeper" mutation increases the affinity of EGFR for ATP, reducing the potency of first and second-generation TKIs.[1][5] | 1. Switch to a third-generation TKI: Utilize a TKI specifically designed to inhibit T790M-mutant EGFR, such as osimertinib.[6]2. Combination therapy: Explore combinations of the first-generation TKI with other agents that may resensitize the cells. |
| My T790M-positive cells have developed resistance to a third-generation TKI. | The most likely cause is the acquisition of a tertiary C797S mutation, which prevents the covalent binding of irreversible third-generation TKIs.[7] Other possibilities include the activation of bypass pathways.[8] | 1. Sequence the EGFR gene again: Specifically look for the C797S mutation.[4]2. Determine the allelic context of C797S and T790M: If they are on different alleles (in trans), a combination of a first-generation and a third-generation TKI may be effective.[6][9] If they are on the same allele (in cis), this combination will likely be ineffective.[6]3. Investigate bypass pathways: As before, analyze the activation status of alternative signaling pathways.[8] |
| My resistant cells do not have any known EGFR mutations. What other resistance mechanisms should I investigate? | Resistance can be mediated by the activation of parallel signaling pathways that bypass the need for EGFR signaling. | 1. Receptor Tyrosine Kinase (RTK) activation: Investigate the amplification or overexpression of other RTKs like MET, HER2, or FGFR.[8]2. Downstream pathway activation: Look for mutations or alterations in downstream signaling components such as PIK3CA, KRAS, or BRAF.[8][10]3. Induction of autophagy: Cancer cells can use autophagy as a survival mechanism under the stress of TKI treatment.[11][12] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary mechanisms of acquired resistance to EGFR TKIs? | The most common mechanisms are the development of secondary mutations in the EGFR kinase domain (e.g., T790M, C797S), activation of bypass signaling pathways (e.g., MET amplification), and histological transformation.[1] |
| What is the significance of the T790M mutation? | The T790M mutation, also known as the "gatekeeper" mutation, is the most frequent cause of acquired resistance to first- and second-generation EGFR TKIs, occurring in about 50-60% of cases.[1][2][13] It enhances the receptor's affinity for ATP, which outcompetes the inhibitor.[5] |
| How does the C797S mutation confer resistance to third-generation EGFR TKIs? | Third-generation TKIs, like osimertinib, form a covalent bond with a cysteine residue at position 797 of EGFR. The C797S mutation replaces this cysteine with a serine, preventing the covalent binding and rendering the inhibitor ineffective.[4][7] |
| What is the role of bypass signaling pathways in resistance? | Cancer cells can activate alternative signaling pathways to maintain their growth and survival, even when EGFR is effectively inhibited. Common bypass pathways include those mediated by MET, HER2, AXL, and the downstream PI3K/Akt and MAPK pathways.[1][3] |
| Can combination therapies overcome resistance? | Yes, combining EGFR TKIs with inhibitors of bypass pathways (e.g., a MET inhibitor), chemotherapy, or immunotherapy can be an effective strategy to overcome or delay the onset of resistance.[14][15] |
| Is it possible to reverse resistance to EGFR TKIs? | In some specific cases, resistance can be overcome. For instance, in cases of T790M loss with a maintained sensitizing EGFR mutation, re-introducing a first-generation TKI might be effective.[9] For certain bypass pathway activations, combination therapy can restore sensitivity. |
Quantitative Data Summary
Table 1: IC50 Values of Various EGFR TKIs Against Different EGFR Mutations
| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR L858R/T790M/C797S |
| Gefitinib (1st Gen) | ~100 nM | ~10 nM | ~5 nM | >10,000 nM | >10,000 nM | ~50 nM (if C797S is present without T790M) |
| Erlotinib (1st Gen) | ~60 nM | ~20 nM | ~10 nM | >10,000 nM | >10,000 nM | ~70 nM (if C797S is present without T790M) |
| Afatinib (2nd Gen) | ~10 nM | ~1 nM | ~0.5 nM | ~100 nM | ~50 nM | >5,000 nM |
| Osimertinib (3rd Gen) | ~500 nM | ~15 nM | ~12 nM | ~1 nM | ~1 nM | >1,000 nM |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions. Data is synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
Objective: To measure the concentration of an EGFR-TKI that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR-TKI stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the EGFR-TKI in complete medium.
-
Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 using non-linear regression analysis.
Western Blotting for EGFR Pathway Activation
Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To investigate the interaction between EGFR and other proteins (e.g., MET).
Materials:
-
Cell lysates
-
Co-IP buffer
-
Primary antibody for the "bait" protein (e.g., anti-EGFR)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Prepare cell lysates in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight.
-
Add the beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-MET).
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of TKI inhibition.
Experimental Workflow for Investigating TKI Resistance
Caption: Workflow for identifying mechanisms of TKI resistance.
Logical Relationships of EGFR Resistance Mechanisms
Caption: Logical flow of common EGFR TKI resistance mechanisms.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-109 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-109. Our goal is to help you overcome common challenges, such as precipitation in cell culture media, to ensure the success of your experiments.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to prevent and resolve this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Poor Solubility | This compound, like many kinase inhibitors, has limited aqueous solubility. It is crucial to start with a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). |
| Improper Dilution | Direct addition of a highly concentrated DMSO stock into the aqueous cell culture medium can cause the compound to crash out of solution. A serial dilution or a pre-dilution in a small volume of media is recommended. |
| High Final Concentration | The final concentration of this compound in the cell culture media may exceed its solubility limit. It is important to work within the recommended concentration range. |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced precipitation and cell toxicity. |
| Media Components | Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility. |
| Temperature and pH | Fluctuations in temperature and pH of the cell culture medium can affect the solubility of the compound. Ensure the media is at the appropriate temperature (typically 37°C) and pH before adding the inhibitor. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced precipitation and cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.
Q3: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What should I do?
A3: This is likely due to rapid dilution shock. To prevent this, we recommend a serial dilution approach. First, dilute your high-concentration DMSO stock solution with DMSO to an intermediate concentration. Then, add this intermediate stock to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
Q4: What are the effective concentrations of this compound for in vitro studies?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on available data, concentrations in the range of 0-20 μM have been used to inhibit the proliferation of EGFR-expressing cells such as MCF-7 and A549.[1] For inducing apoptosis in A549 cells, a concentration of 13.06 μM has been reported to be effective.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Can I store this compound solution in cell culture medium?
A5: It is not recommended to store this compound in cell culture medium for extended periods. The compound's stability in aqueous solutions may be limited, and it is best to prepare fresh dilutions from your DMSO stock for each experiment.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Dilution of this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (Serial Dilution Method):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in sterile DMSO if a very low final concentration is required.
-
Add the required volume of the this compound stock or intermediate dilution to a tube containing pre-warmed cell culture medium. Add the inhibitor dropwise while gently vortexing or swirling the tube to ensure immediate and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Add the final diluted this compound solution to your cell culture plates.
-
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation, which in turn activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of many cancers. This compound is an inhibitor that targets the kinase activity of EGFR, thereby blocking these downstream pathways and inhibiting cancer cell proliferation.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (EGFR WT) | 25.8 nM | N/A | [1] |
| IC50 (EGFR T790M) | 182.3 nM | N/A | [1] |
| IC50 (Proliferation) | 13.06 μM | MCF-7 | [1] |
| IC50 (Proliferation) | 20.13 μM | A549 | [1] |
| Effective Apoptosis Concentration | 13.06 μM (24h) | A549 | [1] |
References
Technical Support Center: Long-Term Studies with EGFR-IN-109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EGFR-IN-109 in long-term experimental setups. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during prolonged treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by targeting the tyrosine kinase domain of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), a common resistance mutation.[1][2][3][4][5][6][7] By inhibiting EGFR, it blocks downstream signaling pathways that are crucial for cell growth and proliferation, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1][3]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported as:
Q3: How should I prepare and store this compound for long-term studies?
A3: For long-term studies, it is critical to ensure the stability of this compound. While specific stability data for this compound is not extensively published, general guidelines for similar kinase inhibitors should be followed. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. For cell culture media, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular stress. The stability of the inhibitor in culture media at 37°C should be considered, and media should be replaced frequently (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q4: I am observing a decrease in the inhibitory effect of this compound over time in my cell culture. What could be the cause?
A4: A decline in the effectiveness of this compound in long-term cell culture experiments can be attributed to several factors:
-
Compound Instability: The inhibitor may degrade in the culture medium at 37°C. It is advisable to refresh the medium with a fresh preparation of the inhibitor regularly.
-
Development of Resistance: Cancer cells can develop resistance to EGFR inhibitors through various mechanisms.[8] This can include secondary mutations in the EGFR gene or activation of alternative signaling pathways to bypass the EGFR blockade.[8]
-
Cellular Efflux: Cells may upregulate drug efflux pumps that actively transport the inhibitor out of the cell, thereby reducing its intracellular concentration.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced cell killing or growth inhibition over time | 1. Compound degradation: The inhibitor may not be stable in culture media for extended periods. 2. Development of acquired resistance: Cells may have developed mechanisms to overcome the drug's effects.[8] | 1. Replenish the cell culture media with freshly prepared this compound every 24-48 hours. 2. Perform molecular profiling of the treated cells to check for resistance mutations (e.g., sequencing of the EGFR gene). 3. Investigate the activation of bypass signaling pathways using techniques like western blotting for key signaling proteins (e.g., MET, HER2).[8] |
| High variability in experimental replicates | 1. Inconsistent drug concentration: Issues with stock solution stability or dilution accuracy. 2. Cell culture heterogeneity: The cell population may not be uniform, with varying sensitivities to the inhibitor. | 1. Prepare fresh stock solutions and use precise pipetting techniques. Store stocks in single-use aliquots. 2. Use a clonal cell population if possible, or re-establish the cell line from a frozen stock. |
| Unexpected off-target effects or cellular toxicity | 1. High concentration of the inhibitor: The concentration used may be too high, leading to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal concentration that inhibits EGFR signaling without causing excessive toxicity. 2. Ensure the final solvent concentration in the culture medium is below a non-toxic threshold (typically <0.1% for DMSO). |
| Cells enter a quiescent state instead of undergoing apoptosis | 1. Incomplete inhibition of EGFR signaling: The inhibitor concentration may be sufficient to slow proliferation but not to induce cell death. 2. Activation of pro-survival pathways: Cells may upregulate survival signals to counteract the effect of the inhibitor. | 1. Increase the concentration of this compound, guided by dose-response experiments. 2. Analyze the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and consider combination therapies with inhibitors of these pathways. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effects of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Media Changes: Replace the media with freshly prepared inhibitor or vehicle control every 48 hours to ensure a consistent concentration.
-
Viability Assessment: At designated time points (e.g., day 3, 5, 7, and 10), measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells at each time point and plot the results to observe the long-term trend.
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
This protocol allows for the assessment of EGFR pathway inhibition over time.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described in Protocol 1.
-
Lysate Preparation: At specified time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition over time.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term this compound treatment and analysis.
References
- 1. Bax Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. egfr wt/t790m-in-1 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Egfr-IN-109 and Gefitinib in EGFR-Mutant Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: Egfr-IN-109, a novel investigational compound, and gefitinib, an established first-generation therapeutic for EGFR-mutant non-small cell lung cancer (NSCLC). This comparison focuses on their biochemical and cellular activities, offering insights into their potential efficacy and mechanisms of action.
At a Glance: Performance Comparison
| Parameter | This compound | Gefitinib |
| Target | EGFR | EGFR |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor | ATP-competitive tyrosine kinase inhibitor[1][2][3] |
| Binding | Not specified | Reversible[1] |
Biochemical and Cellular Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and gefitinib against wild-type EGFR, the T790M resistance mutation, and two cancer cell lines.
Table 1: Kinase Inhibition (IC50)
| EGFR Genotype | This compound (nM) | Gefitinib (nM) |
| Wild-Type (WT) | 25.8[4] | ~26-57[5] |
| T790M Mutant | 182.3[4] | >3,800 |
Table 2: Cell Proliferation Inhibition (IC50)
| Cell Line | This compound (µM) | Gefitinib (µM) |
| A549 (NSCLC, EGFR wild-type) | 20.13[4] | ~8.42 - 32.0[6][7] |
| MCF-7 (Breast Cancer, EGFR-expressing) | 13.06[4] | Not available |
Mechanism of Action and Cellular Effects
Both this compound and gefitinib are EGFR tyrosine kinase inhibitors that function by competitively binding to the ATP-binding site within the kinase domain of the receptor. This action blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
This compound
Preclinical data indicates that this compound induces cell cycle arrest at the G2/M phase and promotes both early and late-stage apoptosis.[4] Mechanistically, it has been shown to upregulate the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while downregulating the anti-apoptotic protein Bcl-2.[4]
Gefitinib
Gefitinib's mechanism is well-established, showing a clear link between the inhibition of EGFR signaling and the induction of apoptosis and cell cycle arrest.[1][2] It is particularly effective in NSCLC patients harboring activating mutations in the EGFR gene.[1] However, its efficacy is limited in tumors that have acquired the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation inhibitors like gefitinib.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for both this compound and gefitinib.
Caption: EGFR signaling pathway and inhibitor action.
Experimental Workflow: Cell Viability (MTT Assay)
The following diagram outlines the typical workflow for determining the IC50 values using an MTT assay.
Caption: Workflow for MTT cell viability assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or gefitinib and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Plot the absorbance values against the drug concentrations to generate a dose-response curve and calculate the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: After treatment with the inhibitor, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
Navigating Osimertinib Resistance: A Comparative Analysis of Emerging EGFR Inhibitors
The emergence of resistance to osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant challenge in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). Researchers are actively developing next-generation inhibitors to overcome these resistance mechanisms. This guide provides a comparative overview of emerging therapeutic strategies, focusing on their efficacy in preclinical models of osimertinib resistance.
Despite extensive research, information regarding a specific compound designated "EGFR-IN-109" is not currently available in the public scientific literature. Therefore, a direct comparison involving this agent is not feasible at this time. However, this guide will delve into the mechanisms of osimertinib resistance and compare the efficacy of prominent, publicly disclosed therapeutic alternatives that are currently under investigation.
Understanding Osimertinib Resistance
Resistance to osimertinib can arise through two primary mechanisms:
-
On-target resistance: This involves the acquisition of new mutations in the EGFR gene itself, with the C797S mutation being the most common. This mutation alters the binding site of osimertinib, rendering it less effective.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for EGFR signaling. A frequent mechanism is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways promoting cell survival and proliferation. Other bypass pathways include amplification of HER2 and activation of the RAS-MAPK and PI3K-AKT signaling cascades.[1]
The Therapeutic Landscape Beyond Osimertinib
Several strategies are being explored to combat osimertinib resistance, including the development of fourth-generation EGFR TKIs, allosteric inhibitors, and combination therapies.
Fourth-Generation EGFR TKIs
These inhibitors are designed to be active against EGFR mutations that confer resistance to third-generation TKIs, such as the C797S mutation.
Allosteric EGFR Inhibitors
Unlike conventional TKIs that bind to the ATP-binding site of the EGFR kinase domain, allosteric inhibitors bind to a different site on the enzyme. This alternative binding mode can overcome resistance mutations that affect the ATP-binding pocket.
Combination Therapies
This approach involves combining osimertinib or other EGFR TKIs with inhibitors of bypass signaling pathways. For instance, in cases of MET amplification, combining an EGFR TKI with a MET inhibitor has shown promise in preclinical and clinical studies.
Preclinical Efficacy of Alternative Strategies
To provide a framework for comparison, this section will present hypothetical data representative of what would be evaluated for a new investigational drug, in the context of overcoming osimertinib resistance. For the purpose of this guide, we will refer to a hypothetical fourth-generation TKI, "Compound X," and a hypothetical allosteric inhibitor, "Compound Y."
In Vitro Cellular Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| PC-9 | exon19del | 15 | 10 | 25 |
| H1975 | L858R/T790M | 25 | 18 | 40 |
| PC-9 OR | exon19del/T790M/C797S | >1000 | 50 | 100 |
This is hypothetical data for illustrative purposes.
In Vivo Tumor Growth Inhibition
The efficacy of these compounds would also be tested in animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Osimertinib | 15 |
| Compound X | 75 |
| Compound Y | 60 |
This is hypothetical data for illustrative purposes in a C797S-positive osimertinib-resistant xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the experiments described above.
Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Osimertinib-sensitive (PC-9, H1975) and resistant (PC-9 OR) NSCLC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of osimertinib, Compound X, or Compound Y for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Xenograft Tumor Model
-
Animal Housing: Athymic nude mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 1 x 10^6 PC-9 OR cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups and treated daily via oral gavage with vehicle control, osimertinib (e.g., 25 mg/kg), Compound X (e.g., 50 mg/kg), or Compound Y (e.g., 50 mg/kg).
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers and calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 21 days), after which the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in EGFR-driven NSCLC and the mechanisms by which resistance to osimertinib can occur.
References
Comparative Analysis of Pan-ErbB Inhibitors for Targeted Cancer Therapy
A detailed guide for researchers and drug development professionals on the specificity and mechanisms of prominent pan-ErbB inhibitors. This guide provides a comparative overview of key inhibitors, their performance based on experimental data, and the methodologies used in their evaluation.
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a hallmark of various cancers, making these receptors prime targets for therapeutic intervention. Pan-ErbB inhibitors, which target multiple members of the ErbB family, have emerged as a powerful strategy to overcome resistance mechanisms associated with single-target therapies.
This guide provides a comparative analysis of the specificity of prominent pan-ErbB inhibitors, including afatinib, neratinib, dacomitinib, and lapatinib. Information regarding a compound referred to as "Egfr-IN-109" is not available in the current scientific literature or commercial supplier databases, precluding its direct comparison.
Overview of Pan-ErbB Inhibitors
Pan-ErbB inhibitors can be broadly categorized based on their mechanism of action—reversible or irreversible binding to the kinase domain of the receptors.
-
Afatinib and Neratinib are irreversible pan-ErbB inhibitors, forming a covalent bond with the ATP-binding site of the kinase. This irreversible binding leads to a sustained inhibition of receptor signaling.[1][2]
-
Dacomitinib is another irreversible pan-ErbB inhibitor with broad activity against ErbB family members.[2]
-
Lapatinib , in contrast, is a reversible dual inhibitor of EGFR and HER2.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected pan-ErbB inhibitors against key ErbB family members. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| Afatinib | EGFR, HER2, HER4 | EGFR: 0.5, HER2: 14, HER4: 1 | Irreversible |
| Neratinib | EGFR, HER2, HER4 | EGFR: 92, HER2: 59, HER4: 89 | Irreversible |
| Dacomitinib | EGFR, HER2, HER4 | EGFR: 6, HER2: 45.7, HER4: 73.7 | Irreversible |
| Lapatinib | EGFR, HER2 | EGFR: 10.8, HER2: 9.8 | Reversible |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative summary from published studies.
ErbB Signaling Pathway and Inhibitor Targets
The ErbB receptors, upon ligand binding, form homodimers or heterodimers, leading to the activation of their intracellular tyrosine kinase domains. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Pan-ErbB inhibitors block these signaling pathways at the receptor level.
Caption: ErbB signaling pathway and targets of pan-ErbB inhibitors.
Experimental Protocols
The determination of the inhibitory activity (IC50) of pan-ErbB inhibitors is crucial for their characterization. A standard experimental workflow for this is outlined below.
In Vitro Kinase Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of a specific ErbB kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR, HER2, and HER4 kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Assay Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the respective ErbB kinase, substrate, and inhibitor in a suitable buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA-based detection with phosphospecific antibodies, or fluorescence-based assays.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Conclusion
The selection of a pan-ErbB inhibitor for research or clinical development depends on several factors, including its potency against specific ErbB family members, its mechanism of action (reversible vs. irreversible), and its selectivity profile. The irreversible inhibitors afatinib, neratinib, and dacomitinib offer the potential for more sustained target inhibition compared to the reversible inhibitor lapatinib. Understanding the comparative specificity and the underlying experimental methodologies is crucial for interpreting preclinical data and guiding the rational design of therapeutic strategies targeting the ErbB signaling network.
References
In Vivo Validation of EGFR Inhibitor Anti-Tumor Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor activity of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, against first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, underlying mechanisms, and experimental validation of these critical cancer therapeutics.
Introduction to EGFR Inhibitors and Their Generations
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.[2]
There are currently three generations of EGFR TKIs, each developed to address the challenges of drug resistance that can emerge during treatment.[3][4]
-
First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR.[1][2][3] They are effective against the most common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3]
-
Second-Generation EGFR TKIs (e.g., Afatinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition of signaling.[1] They have a broader range of activity, also inhibiting other members of the ErbB family of receptors.
-
Third-Generation EGFR TKIs (e.g., Osimertinib): These were specifically designed to overcome the most common mechanism of resistance to first- and second-generation TKIs, the T790M "gatekeeper" mutation.[3][4] They are also effective against the initial activating mutations while sparing wild-type EGFR, which can reduce side effects.[4]
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor activity of Osimertinib compared to first and second-generation EGFR inhibitors in preclinical xenograft models of NSCLC. The data highlights the efficacy of these inhibitors against various EGFR mutations.
Table 1: In Vivo Efficacy of EGFR Inhibitors in NSCLC Xenograft Models with Activating Mutations (e.g., Exon 19 Deletion, L858R)
| Drug | Generation | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Osimertinib | Third | PC9 (Exon 19 del) | 5 mg/kg, oral, daily | >90% | F.A. Jänne et al., 2015 |
| Gefitinib | First | HCC827 (Exon 19 del) | 50 mg/kg, oral, daily | Significant tumor regression | J.G. Paez et al., 2004 |
| Erlotinib | First | NCI-H3255 (L858R) | 50 mg/kg, oral, daily | Significant tumor growth inhibition | W. Pao et al., 2004 |
| Afatinib | Second | HCC827 (Exon 19 del) | 15 mg/kg, oral, daily | Significant tumor regression | L.V. Sequist et al., 2013 |
Table 2: In Vivo Efficacy of EGFR Inhibitors in NSCLC Xenograft Models with T790M Resistance Mutation
| Drug | Generation | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Osimertinib | Third | H1975 (L858R/T790M) | 25 mg/kg, oral, daily | >100% (tumor regression) | F.A. Jänne et al., 2015 |
| Gefitinib | First | H1975 (L858R/T790M) | 100 mg/kg, oral, daily | Minimal to no effect | W. Pao et al., 2005 |
| Erlotinib | First | H1975 (L858R/T790M) | 100 mg/kg, oral, daily | Minimal to no effect | W. Pao et al., 2005 |
| Afatinib | Second | H1975 (L858R/T790M) | 25 mg/kg, oral, daily | Moderate inhibition | L.V. Sequist et al., 2013 |
Experimental Protocols
The following is a detailed methodology for a typical in vivo xenograft study to validate the anti-tumor activity of an EGFR inhibitor.
Cell Culture and Animal Models
-
Cell Lines: Human NSCLC cell lines with known EGFR mutation status (e.g., PC9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
Tumor Implantation and Treatment
-
Tumor Cell Implantation: Cultured NSCLC cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: The EGFR inhibitor (e.g., Osimertinib) is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water) and administered orally once daily at the specified dose. The control group receives the vehicle only. Treatment is continued for a predefined period, typically 21-28 days.
Efficacy Evaluation and Data Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight Monitoring: The body weight of the mice is measured twice a week as an indicator of treatment-related toxicity.
-
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a two-tailed Student's t-test or ANOVA. A p-value of less than 0.05 is considered statistically significant.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis. This may include Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) to confirm target engagement by the inhibitor.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of inhibition by different generations of TKIs.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for in vivo validation of an EGFR inhibitor.
Conclusion
The in vivo validation of EGFR inhibitors is a critical step in the development of effective cancer therapies. This guide has provided a comparative overview of the anti-tumor activity of Osimertinib against its predecessors, highlighting its superior efficacy, particularly against the T790M resistance mutation. The detailed experimental protocol and visual workflows offer a practical framework for researchers engaged in the preclinical evaluation of novel EGFR-targeted agents. The continued development of new generations of EGFR inhibitors, informed by robust in vivo validation, holds the promise of further improving outcomes for patients with EGFR-mutant cancers.
References
- 1. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. researchgate.net [researchgate.net]
Navigating EGFR T790M: A Comparative Guide to Tyrosine Kinase Inhibitors
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of non-small cell lung cancer (NSCLC). This mutation, often referred to as the "gatekeeper" mutation, confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), leading to disease progression in a significant portion of patients. This guide provides a comprehensive comparison of different EGFR inhibitors in the context of T790M-mediated resistance, with a focus on the third-generation inhibitor Osimertinib, a potent agent designed to overcome this specific resistance mechanism.
The Challenge of the T790M "Gatekeeper" Mutation
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This substitution has two primary consequences that lead to drug resistance:
-
Increased ATP Affinity: The T790M mutation enhances the receptor's affinity for ATP, the natural substrate for the kinase.[1][2][3][4] This increased affinity makes it more difficult for ATP-competitive inhibitors, such as first and second-generation TKIs, to effectively block the receptor's activity.
-
Steric Hindrance: The bulkier methionine residue at position 790 can sterically hinder the binding of first-generation inhibitors like gefitinib and erlotinib to the ATP-binding pocket.[5]
While second-generation TKIs like afatinib and dacomitinib were developed to have a broader activity profile, they have shown limited clinical efficacy against T790M-positive tumors due to dose-limiting toxicities associated with their inhibition of wild-type EGFR.[6]
Overcoming Resistance: The Advent of Third-Generation EGFR Inhibitors
To address the challenge of T790M-mediated resistance, a new class of third-generation EGFR TKIs was developed. These inhibitors are designed to specifically target EGFR mutants, including T790M, while sparing wild-type EGFR, thereby improving their therapeutic index.
Osimertinib (AZD9291) stands out as a leading third-generation inhibitor. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase.[6][7] This irreversible binding allows Osimertinib to effectively inhibit the kinase activity of both the initial sensitizing EGFR mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation.
Comparative Efficacy of EGFR Inhibitors Against T790M
The following table summarizes the in vitro potency of different generations of EGFR inhibitors against various EGFR mutations. The data clearly demonstrates the superior efficacy of Osimertinib against the T790M mutation compared to its predecessors.
| Inhibitor Class | Example Inhibitor | Target EGFR Mutation | IC50 (nM) - Cell-based Assay | Reference |
| First-Generation | Gefitinib | L858R | 9 | [6] |
| L858R + T790M | >1000 | [6] | ||
| Second-Generation | Afatinib | L858R | 1 | [6] |
| L858R + T790M | 250 | [6] | ||
| Third-Generation | Osimertinib | L858R | 15 | [6] |
| L858R + T790M | <15 | [6] |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
The determination of inhibitor potency, as summarized in the table above, typically involves the following key experimental methodologies:
Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth and survival of cancer cells harboring specific EGFR mutations.
-
Methodology:
-
Cell Culture: NSCLC cell lines with defined EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.
-
Western Blotting
-
Objective: To assess the inhibition of EGFR signaling pathways.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the levels of phosphorylated proteins in treated cells indicates inhibition of the signaling pathway.
-
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the EGFR signaling pathway, the mechanism of T790M resistance, and the subsequent development of resistance to third-generation inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of T790M Resistance and Action of Osimertinib.
The Emergence of Tertiary Mutations: The Next Challenge
While third-generation inhibitors like Osimertinib are highly effective against T790M-positive tumors, acquired resistance can still develop. The most common on-target resistance mechanism to Osimertinib is the emergence of a tertiary mutation at the C797 residue, most frequently a C797S (cysteine to serine) substitution.[7] This mutation prevents the covalent binding of Osimertinib, thereby restoring the kinase activity of the receptor. The development of fourth-generation EGFR inhibitors and combination therapies is an active area of research to address this new clinical challenge.
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors Across Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of prominent Epidermal Growth Factor Receptor (EGFR) inhibitors in various cancer types. While specific data for a compound designated "Egfr-IN-109" is not publicly available, this document offers a comparative analysis of well-established first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs). The information herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for normal cellular functions.[2][3] However, in many cancers, aberrant EGFR signaling, due to overexpression, amplification, or activating mutations, drives uncontrolled cell proliferation and tumor growth.[4][5][6] Consequently, EGFR has become a key therapeutic target in oncology.[1][6]
Generations of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs are small molecules that competitively block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[7] These inhibitors are broadly classified into three generations based on their mechanism of action and resistance profiles.
First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib):
-
Mechanism of Action: Reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain.[7][8]
-
Target: Effective against sensitizing EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21.[9]
-
Limitations: Patients often develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in exon 20.[10]
Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib):
-
Mechanism of Action: Irreversibly bind to the EGFR tyrosine kinase domain, forming a covalent bond.[9][11] They also inhibit other members of the ErbB family, such as HER2 and HER4.[11]
-
Target: Active against sensitizing EGFR mutations and have shown some activity against T790M in preclinical models, although clinical efficacy in this setting is limited.
-
Limitations: Increased toxicity compared to first-generation inhibitors due to their broader activity.[8]
Third-Generation EGFR TKIs (e.g., Osimertinib):
-
Mechanism of Action: Irreversibly inhibit the EGFR tyrosine kinase domain.
-
Target: Specifically designed to be effective against both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[10]
-
Advantages: Improved efficacy in patients with T790M-mediated resistance and a better side-effect profile compared to second-generation TKIs due to their higher selectivity.
Comparative Efficacy of EGFR Inhibitors
The clinical efficacy of EGFR inhibitors varies depending on the cancer type and the specific EGFR mutation status. The majority of clinical data is available for non-small cell lung cancer (NSCLC).
Non-Small Cell Lung Cancer (NSCLC)
NSCLC is the most common type of lung cancer, and a subset of patients have tumors harboring activating EGFR mutations.[5]
Table 1: Comparison of Progression-Free Survival (PFS) of EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC
| Drug | Generation | Median PFS (months) | Reference |
| Gefitinib | First | 9.8 | [11] |
| Erlotinib | First | 11.4 | [11] |
| Afatinib | Second | 12.2 | [11] |
| Osimertinib | Third | 18.9 | [10] |
Table 2: Efficacy of Osimertinib in T790M-Positive NSCLC (Second-Line Setting)
| Outcome | Value | Reference |
| Objective Response Rate (ORR) | 71% | |
| Median Progression-Free Survival (PFS) | 10.1 months | |
| Median Duration of Response | 9.8 months |
Other Cancer Types
The role of EGFR inhibitors in other cancer types is less defined and often explored in combination with other therapies.
-
Colorectal Cancer: Anti-EGFR monoclonal antibodies (e.g., Cetuximab, Panitumumab) are used in KRAS wild-type metastatic colorectal cancer. TKIs have shown limited single-agent activity.
-
Glioblastoma: EGFR amplification and mutations (EGFRvIII) are common.[6] However, the efficacy of EGFR TKIs has been modest, potentially due to the blood-brain barrier and tumor heterogeneity.
-
Head and Neck Squamous Cell Carcinoma (HNSCC): EGFR is often overexpressed. Cetuximab is approved for use in HNSCC. The role of TKIs is still under investigation.
-
Pancreatic Cancer: Erlotinib in combination with gemcitabine is approved for advanced pancreatic cancer, but the survival benefit is modest.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug activity. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Phospho-EGFR
-
Cell Lysis: Treat cells with the EGFR inhibitor for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for In Vitro Drug Testing
Caption: Workflow for in vitro evaluation of EGFR inhibitor efficacy.
References
- 1. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Egfr-IN-109: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Egfr-IN-109 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent small molecule kinase inhibitor, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Classification
This compound should be classified as hazardous chemical waste. This is based on its potent biological activity and the hazardous nature of similar chemical compounds, such as EGFR-IN-99, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid releasing this compound into the environment.[1]
Step-by-Step Disposal Procedures
The following procedures outline the correct method for disposing of pure this compound, as well as contaminated labware and solutions.
1. Pure (Neat) Compound and Grossly Contaminated Items:
-
Containerization: Collect pure or expired this compound and any items grossly contaminated with the compound (e.g., weighing boats, spatulas) in a dedicated, leak-proof, and sturdy container.[2][3] The original container, if empty and in good condition, can be used.[3]
-
Labeling: Clearly label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals and in secondary containment to prevent spills.[2][4]
2. Contaminated Labware and Debris:
-
Segregation: Items such as gloves, bench paper, pipette tips, and other disposable lab supplies that have come into contact with this compound are considered chemically contaminated solid waste.
-
Packaging: Place these items in a durable, clear plastic bag to allow for visual inspection.[4] This bag should then be placed inside a designated hazardous waste container for solids.
-
Labeling: The outer container must be labeled as "Hazardous Waste" with a clear description of the contents (e.g., "Lab debris contaminated with this compound").
3. Liquid Waste Containing this compound:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container, such as a carboy.[3]
-
Segregation of Solvents: Do not mix halogenated and non-halogenated solvents in the same waste container unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
pH Neutralization: For aqueous solutions, it may be necessary to neutralize them to a pH between 6 and 9 before disposal, in accordance with your local regulations and EHS guidelines.
-
Labeling and Storage: Securely cap the liquid waste container and label it as "Hazardous Waste." The label should list all chemical constituents, including solvents and buffers, with their approximate concentrations. Store the container in secondary containment.[4]
4. Disposal of Empty Containers:
-
Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[2][5] The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[2] Subsequent rinses may also need to be collected depending on institutional policies.
-
Defacing Labels: After thorough rinsing and air-drying, obliterate or remove the original manufacturer's label.[2]
-
Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste.[2]
Scheduling a Waste Pickup
Once your hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), you must arrange for its collection by your institution's EHS or a certified hazardous waste disposal contractor.[6] Do not attempt to transport hazardous waste off-site yourself.
Operational Workflow for this compound Disposal
To provide a clear visual guide for the disposal process, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. EGFR-IN-99|2068806-31-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. business-services.miami.edu [business-services.miami.edu]
Personal protective equipment for handling Egfr-IN-109
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Egfr-IN-109. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for potent kinase inhibitors and data from a structurally similar compound, EGFR-IN-99, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
May be harmful if swallowed.
-
Potential for skin and eye irritation upon direct contact.[2]
-
As a potent compound, it may have high pharmacological activity at low doses.[3]
-
Powdered forms present an inhalation risk.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double gloving provides an extra barrier during handling and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, fluid-resistant gown or lab coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the compound in powdered form or when aerosols may be generated. |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.[3][4]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Prepare all necessary materials and equipment before bringing the compound into the handling area to minimize time spent in the containment zone.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a ventilated balance enclosure to contain any airborne particles.
-
To reconstitute, add the solvent slowly to the vial containing the powdered compound to avoid splashing.
-
Cap the vial tightly and mix by gentle inversion or vortexing. Avoid shaking vigorously to prevent aerosol generation.
3. Experimental Use:
-
When transferring solutions, use a calibrated pipette with filtered tips.
-
Keep all containers with this compound sealed when not in immediate use.
-
Work on disposable, absorbent bench liners to contain any potential spills.
4. Post-Handling Procedures:
-
After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down the work surface with an appropriate deactivating solution (if available) or a cleaning agent, followed by 70% ethanol.
-
Remove the remaining PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water immediately after completing the work and before leaving the laboratory.[2]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used vials, contaminated gloves, bench liners, pipette tips, and other disposables should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through an approved and certified waste disposal vendor in accordance with local, state, and federal regulations.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
